Cas no 1807919-93-2 ((3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride)

(3R)-4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride is a chiral pyrrolidine derivative featuring a 1,3,4-oxadiazole moiety. The compound’s stereospecific (3R) configuration and functionalized pyrrolidine core contribute to its potential as a key intermediate in medicinal chemistry, particularly for targeting selective receptor modulation. The dihydrochloride salt form enhances solubility and stability, facilitating handling and formulation in research applications. The presence of the 5-methyl-1,3,4-oxadiazole group may confer metabolic resistance and improved binding affinity in biologically active molecules. This compound is suited for exploratory synthesis in drug discovery, offering a versatile scaffold for further derivatization. Its structural features make it valuable for studying enzyme inhibition or ligand-receptor interactions.
(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride structure
1807919-93-2 structure
Product Name:(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride
CAS No:1807919-93-2
MF:C10H20Cl2N4O2
MW:299.197400093079
CID:5712852
PubChem ID:91647514
Update Time:2025-06-11

(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (3R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol;dihydrochloride
    • (3R)-4-(Ethyl((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)pyrrolidin-3-ol dihydrochloride
    • (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride
    • EN300-190293
    • (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-oldihydrochloride
    • 1807919-93-2
    • Inchi: 1S/C10H18N4O2.2ClH/c1-3-14(8-4-11-5-9(8)15)6-10-13-12-7(2)16-10;;/h8-9,11,15H,3-6H2,1-2H3;2*1H/t8?,9-;;/m1../s1
    • InChI Key: YDLNBPJFOGIRQR-DPHXLZRASA-N
    • SMILES: Cl.Cl.O[C@@H]1CNCC1N(CC1=NN=C(C)O1)CC

Computed Properties

  • Exact Mass: 298.0963313g/mol
  • Monoisotopic Mass: 298.0963313g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.4Ų

(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride Pricemore >>

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(3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride Related Literature

Additional information on (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride

Research Brief on (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride (CAS: 1807919-93-2)

In recent years, the compound (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride (CAS: 1807919-93-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole and pyrrolidine moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological targets. The following research brief synthesizes the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.

The synthesis of (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride involves a multi-step process that ensures high enantiomeric purity and yield. Recent advancements in synthetic methodologies have focused on optimizing the reaction conditions to improve scalability and reduce byproduct formation. Notably, the use of chiral auxiliaries and asymmetric catalysis has been instrumental in achieving the desired stereochemistry, which is critical for the compound's biological activity.

Pharmacological studies have elucidated the compound's mechanism of action, revealing its affinity for specific receptor subtypes, including G protein-coupled receptors (GPCRs) and ion channels. Preclinical data indicate that (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride exhibits potent inhibitory effects on certain signaling pathways implicated in inflammatory and neurodegenerative diseases. These findings have spurred further investigation into its therapeutic potential, with ongoing studies exploring its efficacy in animal models of Parkinson's disease and multiple sclerosis.

In addition to its therapeutic applications, the compound has also been evaluated for its pharmacokinetic properties. Recent studies have demonstrated favorable bioavailability and metabolic stability, with minimal off-target effects observed in vitro and in vivo. These attributes position (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride as a promising candidate for further drug development. However, challenges such as optimizing its blood-brain barrier permeability and reducing potential drug-drug interactions remain areas of active research.

Looking ahead, the integration of computational modeling and high-throughput screening techniques is expected to accelerate the discovery of derivatives with enhanced potency and selectivity. Collaborative efforts between academia and industry are also underway to translate these findings into clinical trials, with the ultimate goal of developing novel therapeutics for unmet medical needs. This research brief underscores the importance of continued investment in the study of (3R)-4-{ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride and its analogs, as they hold significant promise for advancing the field of chemical biology and medicine.

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